molecular formula C15H12N2S B12244474 1-[(Pyridin-3-ylmethyl)sulfanyl]isoquinoline

1-[(Pyridin-3-ylmethyl)sulfanyl]isoquinoline

Cat. No.: B12244474
M. Wt: 252.3 g/mol
InChI Key: NYOCJPXRSCEKOU-UHFFFAOYSA-N
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Description

1-{[(Pyridin-3-yl)methyl]sulfanyl}isoquinoline is a heterocyclic compound that features both isoquinoline and pyridine moieties connected via a sulfanyl (thioether) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(pyridin-3-yl)methyl]sulfanyl}isoquinoline typically involves the reaction of isoquinoline derivatives with pyridine derivatives under specific conditions. One common method is the nucleophilic substitution reaction where a pyridin-3-ylmethyl halide reacts with a thiol-substituted isoquinoline in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{[(Pyridin-3-yl)methyl]sulfanyl}isoquinoline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The isoquinoline and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding reduced forms of the compound.

    Substitution: Various substituted isoquinoline and pyridine derivatives.

Scientific Research Applications

1-{[(Pyridin-3-yl)methyl]sulfanyl}isoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 1-{[(pyridin-3-yl)methyl]sulfanyl}isoquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl linkage and the heterocyclic rings can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity.

Comparison with Similar Compounds

  • 2-{[(Pyridin-3-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine
  • 2-[(3-Aminopropyl)sulfanyl]-1,N6-ethenoadenosine diphosphate

Comparison: 1-{[(Pyridin-3-yl)methyl]sulfanyl}isoquinoline is unique due to the presence of both isoquinoline and pyridine moieties, which can confer distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C15H12N2S

Molecular Weight

252.3 g/mol

IUPAC Name

1-(pyridin-3-ylmethylsulfanyl)isoquinoline

InChI

InChI=1S/C15H12N2S/c1-2-6-14-13(5-1)7-9-17-15(14)18-11-12-4-3-8-16-10-12/h1-10H,11H2

InChI Key

NYOCJPXRSCEKOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2SCC3=CN=CC=C3

Origin of Product

United States

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